molecular formula C19H19N2O4- B14350778 2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate CAS No. 94101-64-1

2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate

Cat. No.: B14350778
CAS No.: 94101-64-1
M. Wt: 339.4 g/mol
InChI Key: QGHQPPVZPJHPHD-UHFFFAOYSA-M
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Description

2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate is a complex organic compound with a unique structure that combines a pyrazolidinone ring with a phenyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate typically involves a multi-step process. One common method starts with the preparation of the pyrazolidinone core, which is then functionalized to introduce the phenyl carbonate group.

    Preparation of Pyrazolidinone Core: The pyrazolidinone core can be synthesized through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.

    Functionalization: The resulting pyrazolidinone is then reacted with a suitable carbonate reagent, such as phenyl chloroformate, in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various ester and amide derivatives.

Scientific Research Applications

2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl derivatives: These compounds share the pyrazolidinone core but differ in the substituents attached to the ring.

    Phenyl carbonate derivatives: Compounds with similar carbonate groups but different core structures.

Uniqueness

2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate is unique due to the combination of the pyrazolidinone ring and the phenyl carbonate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

94101-64-1

Molecular Formula

C19H19N2O4-

Molecular Weight

339.4 g/mol

IUPAC Name

[2-[(4,4-dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl] carbonate

InChI

InChI=1S/C19H20N2O4/c1-19(2)13-21(15-9-4-3-5-10-15)20(17(19)22)12-14-8-6-7-11-16(14)25-18(23)24/h3-11H,12-13H2,1-2H3,(H,23,24)/p-1

InChI Key

QGHQPPVZPJHPHD-UHFFFAOYSA-M

Canonical SMILES

CC1(CN(N(C1=O)CC2=CC=CC=C2OC(=O)[O-])C3=CC=CC=C3)C

Origin of Product

United States

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